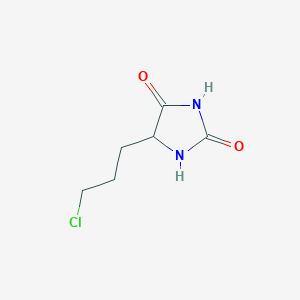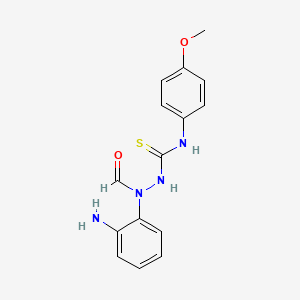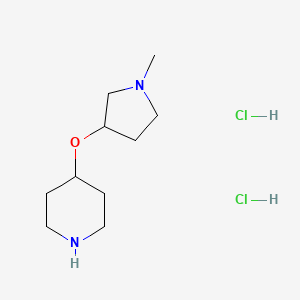
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is known for its unique structure, which includes a piperidine ring and a pyrrolidine ring connected by an ether linkage. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride typically involves the reaction of 4-hydroxypiperidine with 1-methyl-3-chloropyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidine attacks the chloropyrrolidine, forming the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine
- 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
Uniqueness
4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propiedades
Fórmula molecular |
C10H22Cl2N2O |
|---|---|
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
4-(1-methylpyrrolidin-3-yl)oxypiperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-7-4-10(8-12)13-9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H |
Clave InChI |
OKGQCSSDGFDETD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)OC2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



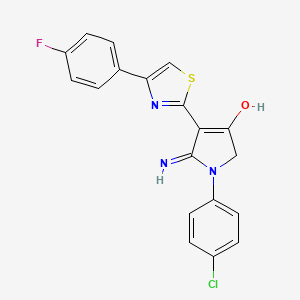
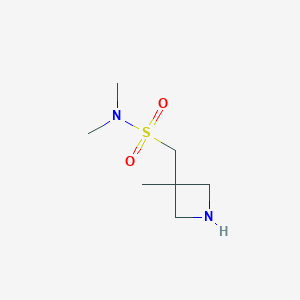




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

